N-[(5-bromo-1H-indol-2-yl)methyl]-1-hydroxycyclobutane-1-carboxamide
Description
N-[(5-bromo-1H-indol-2-yl)methyl]-1-hydroxycyclobutane-1-carboxamide is a synthetic compound that features an indole moiety, a bromine atom, and a cyclobutane ring. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
N-[(5-bromo-1H-indol-2-yl)methyl]-1-hydroxycyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c15-10-2-3-12-9(6-10)7-11(17-12)8-16-13(18)14(19)4-1-5-14/h2-3,6-7,17,19H,1,4-5,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXAXKCIUIKYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NCC2=CC3=C(N2)C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-1H-indol-2-yl)methyl]-1-hydroxycyclobutane-1-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction involving an alkene and a carbene or a photochemical reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-1H-indol-2-yl)methyl]-1-hydroxycyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[(5-bromo-1H-indol-2-yl)methyl]-1-hydroxycyclobutane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromo-1H-indol-2-yl)methyl]-1-hydroxycyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: A simpler indole derivative with similar bromination but lacking the cyclobutane ring.
N-hydroxycyclobutane carboxamide: Lacks the indole moiety but contains the cyclobutane ring and carboxamide group.
Uniqueness
N-[(5-bromo-1H-indol-2-yl)methyl]-1-hydroxycyclobutane-1-carboxamide is unique due to its combination of an indole moiety, a bromine atom, and a cyclobutane ring, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs .
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